molecular formula C17H25NO2 B4750041 N-(3-ethoxypropyl)-1-phenylcyclopentanecarboxamide

N-(3-ethoxypropyl)-1-phenylcyclopentanecarboxamide

Cat. No. B4750041
M. Wt: 275.4 g/mol
InChI Key: LBVFDDJKRKJCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-1-phenylcyclopentanecarboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity and is implicated in various neurological disorders such as epilepsy, anxiety, and depression.

Mechanism of Action

N-(3-ethoxypropyl)-1-phenylcyclopentanecarboxamide is a potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can lead to a reduction in seizure activity, anxiety, and depression. In addition, this compound has been shown to modulate the activity of dopamine and glutamate, two neurotransmitters that are involved in addiction and reward pathways in the brain.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizure activity, anxiety, and depression. In addition, this compound has been shown to modulate the activity of dopamine and glutamate, two neurotransmitters that are involved in addiction and reward pathways in the brain. This compound has also been shown to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

N-(3-ethoxypropyl)-1-phenylcyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition, its ability to increase the levels of GABA in the brain, and its low toxicity profile. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.

Future Directions

There are several future directions for research on N-(3-ethoxypropyl)-1-phenylcyclopentanecarboxamide, including its potential therapeutic applications in various neurological disorders, its effects on addiction and reward pathways in the brain, and its potential use as a tool for studying the role of GABA in brain function. In addition, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as its safety and efficacy in human clinical trials.

Scientific Research Applications

N-(3-ethoxypropyl)-1-phenylcyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizure activity in animal models of epilepsy. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. In addition, this compound has been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.

properties

IUPAC Name

N-(3-ethoxypropyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-20-14-8-13-18-16(19)17(11-6-7-12-17)15-9-4-3-5-10-15/h3-5,9-10H,2,6-8,11-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVFDDJKRKJCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.